5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Structurally, it features two benzyl substituents: a 3-chlorobenzyl group at position 5 and a 4-fluorobenzyl group at position 3, along with an 8-fluoro substitution on the indole core.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-21-9-8-19(27)11-20(21)22-23(30)24(31)29(14-28-22)12-15-4-6-18(26)7-5-15/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCHPACRCAJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl halides with a pyrimidoindole precursor under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as zirconium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Impact of Substituents on Activity
- Halogenation: The 8-fluoro substitution is conserved in multiple analogs (e.g., Compound 3) and correlates with enhanced antiviral activity, likely due to improved electronic interactions with viral targets .
- Benzyl vs. Alkyl Groups : The 2-methoxybenzyl group in Compound 3 contributes to its crystallinity and intermolecular interactions (e.g., C–H···O and π–π stacking), as confirmed by Hirshfeld surface analysis . In contrast, the target compound’s 4-fluorobenzyl group may reduce polarity, affecting solubility.
- Bromine vs. Fluorine : The 8-bromo analog () introduces a heavier halogen, which could enhance binding affinity but reduce metabolic stability compared to fluorine .
Physicochemical Properties
- Solubility : Compound 3 crystallizes from acetonitrile, suggesting moderate polarity . The target compound’s 3-chlorobenzyl group may lower aqueous solubility compared to Compound 3’s 2-methoxybenzyl substituent.
- Synthetic Accessibility : The target compound’s synthesis likely follows a pathway similar to Compound 3 (alkylation in DMF with NaH), but the use of 3-chlorobenzyl chloride instead of 4-fluorobenzyl reagents introduces additional purification challenges .
Biological Activity
5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the pyrimidoindole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one. It features a complex structure characterized by chlorobenzyl and fluorobenzyl groups attached to a pyrimidoindole core. This structural configuration is believed to influence its biological activity significantly.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including leukemia and breast cancer cells. The compound acts by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in tumor growth.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4;11 (Leukemia) | 0.5 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 0.7 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties, particularly as an inhibitor of biofilm formation in Salmonella species. Studies show that it can prevent the development of biofilms without affecting planktonic growth, thus reducing the risk of resistance development.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Salmonella spp. | 10 µg/mL | Significant inhibition |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell survival and proliferation.
- Receptor Binding : It potentially binds to receptors involved in cell signaling pathways that regulate apoptosis.
- Biofilm Disruption : The compound disrupts biofilm formation by interfering with bacterial communication mechanisms (quorum sensing).
Case Studies
Several studies have highlighted the biological activities of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction in xenograft models.
- Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity at therapeutic doses, making it a viable candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
